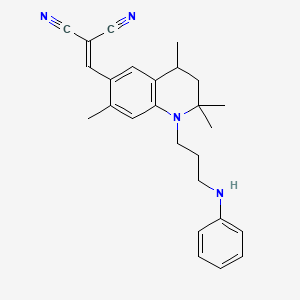
6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine is a complex organic compound known for its unique chemical structure and properties. This compound is part of the quinoline family, which is widely studied for its diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine involves multiple steps, starting from the basic quinoline structureCommon reagents used in these reactions include acetonitrile and DMSO, with reaction conditions often requiring controlled temperatures and specific catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for efficiency and cost-effectiveness, often employing advanced techniques such as continuous flow synthesis and high-throughput screening.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, DMSO, and various catalysts. Reaction conditions often require controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent molecular rotor in various analytical techniques.
Biology: Employed in the study of protein-ligand interactions and cellular imaging.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors
Mecanismo De Acción
The mechanism of action of 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline
- 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline
- 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline
Uniqueness
Compared to similar compounds, 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. Its ability to act as a fluorescent molecular rotor and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C26H30N4 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-[[1-(3-anilinopropyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C26H30N4/c1-19-13-25-24(15-22(19)14-21(17-27)18-28)20(2)16-26(3,4)30(25)12-8-11-29-23-9-6-5-7-10-23/h5-7,9-10,13-15,20,29H,8,11-12,16H2,1-4H3 |
Clave InChI |
CRMGFDJMBMOJQE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N(C2=C1C=C(C(=C2)C)C=C(C#N)C#N)CCCNC3=CC=CC=C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
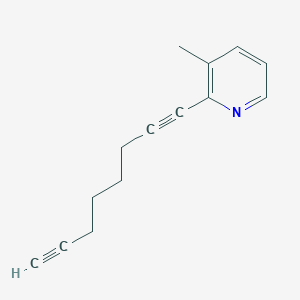
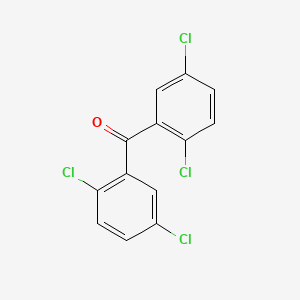
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
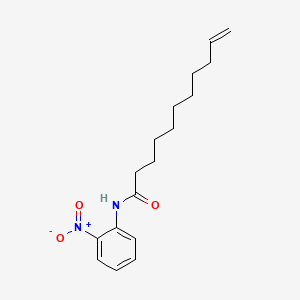

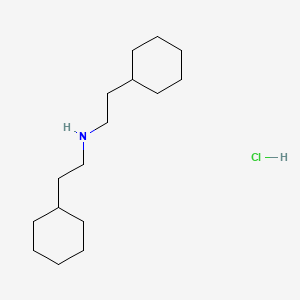

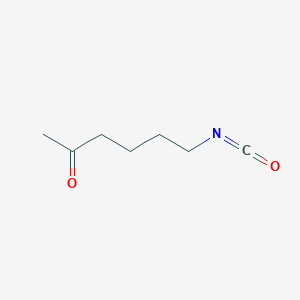
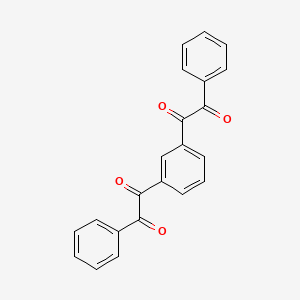
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)

![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
